4-Sulfobutane-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le fluorure de 4-sulfobutane-1-sulfonyle est un composé polyvalent largement utilisé dans la synthèse organique et diverses applications industrielles. Ce composé est caractérisé par la présence de deux groupes fluorure de sulfonyle attachés à une chaîne butane, ce qui en fait un réactif précieux dans les réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le fluorure de 4-sulfobutane-1-sulfonyle peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction d'acides sulfoniques ou de sulfonates avec des agents de fluoration dans des conditions douces. Par exemple, une méthode de synthèse monotope utilise des sulfonates ou des acides sulfoniques avec des réactifs facilement disponibles pour produire des fluorures de sulfonyle . Une autre méthode implique l'utilisation de radicaux fluorosulfonyle, ce qui fournit une approche concise et efficace pour la production de fluorures de sulfonyle .

Méthodes de production industrielle : La production industrielle de fluorure de 4-sulfobutane-1-sulfonyle implique souvent la fluoration électrochimique du sulfolane. Ce processus est efficace et rentable, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le fluorure de 4-sulfobutane-1-sulfonyle subit diverses réactions chimiques, notamment la substitution, l'oxydation et la réduction. Il est particulièrement connu pour son rôle dans les réactions d'échange de fluorure de soufre (VI) (SuFEx), où il agit comme un réactif électrophile .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions avec le fluorure de 4-sulfobutane-1-sulfonyle comprennent les nucléophiles tels que les amines, les phénoxides et les énolates. Ces réactions se produisent généralement dans des conditions douces, ce qui rend le composé très polyvalent .

Principaux produits : Les principaux produits formés à partir de réactions impliquant le fluorure de 4-sulfobutane-1-sulfonyle comprennent les sulfonamides, les nonaflates d'aryle et les nonaflates d'alcényle. Ces produits sont des intermédiaires précieux dans divers procédés de synthèse organique .

4. Applications de la recherche scientifique

Le fluorure de 4-sulfobutane-1-sulfonyle a de nombreuses applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du fluorure de 4-sulfobutane-1-sulfonyle implique son rôle de réactif électrophile. Il réagit avec les nucléophiles pour former des liaisons stables de soufre (VI). Ce processus est facilité par la capacité du composé à s'engager avec les nucléophiles dans des conditions réactionnelles appropriées, conduisant à la formation de liaisons covalentes .

Composés similaires:

Chlorures de sulfonyle : Ces composés sont d'excellents électrophiles mais sont plus réactifs que les fluorures de sulfonyle.

Anhydride triflique : Alors que l'anhydride triflique est couramment utilisé dans des réactions similaires, le fluorure de 4-sulfobutane-1-sulfonyle offre des avantages tels qu'un coût inférieur et une plus grande stabilité.

Unicité : Le fluorure de 4-sulfobutane-1-sulfonyle se distingue par son équilibre entre réactivité et stabilité, ce qui en fait un réactif privilégié dans diverses applications chimiques et industrielles. Sa capacité à former des liaisons covalentes stables dans des conditions douces renforce encore son utilité dans la recherche scientifique et les procédés industriels .

Applications De Recherche Scientifique

4-Sulfobutane-1-sulfonyl fluoride has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-sulfobutane-1-sulfonyl fluoride involves its role as an electrophilic reagent. It reacts with nucleophiles to form stable sulfur (VI) linkages. This process is facilitated by the compound’s ability to engage with nucleophiles under suitable reaction conditions, leading to the formation of covalent bonds .

Comparaison Avec Des Composés Similaires

Sulfonyl Chlorides: These compounds are excellent electrophiles but are more reactive than sulfonyl fluorides.

Triflic Anhydride: While triflic anhydride is commonly used in similar reactions, 4-sulfobutane-1-sulfonyl fluoride offers advantages such as lower cost and greater stability.

Uniqueness: this compound stands out due to its balance of reactivity and stability, making it a preferred reagent in various chemical and industrial applications. Its ability to form stable covalent linkages under mild conditions further enhances its utility in scientific research and industrial processes .

Propriétés

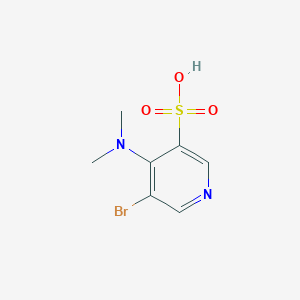

Formule moléculaire |

C4H9FO5S2 |

|---|---|

Poids moléculaire |

220.2 g/mol |

Nom IUPAC |

4-fluorosulfonylbutane-1-sulfonic acid |

InChI |

InChI=1S/C4H9FO5S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,8,9,10) |

Clé InChI |

ZUXLUWHVGLJWLS-UHFFFAOYSA-N |

SMILES canonique |

C(CCS(=O)(=O)F)CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid](/img/structure/B11823077.png)

![Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate](/img/structure/B11823088.png)